BenchChemオンラインストアへようこそ!

(3R)-3-(difluoromethoxy)piperidinehydrochloride

chiral resolution enantiomeric purity stereospecific procurement

(3R)-3-(Difluoromethoxy)piperidine hydrochloride (CAS 1638744-82-7) is a chiral, enantiomerically defined piperidine derivative bearing a difluoromethoxy (–OCHF₂) substituent at the 3-position with absolute (R)-configuration. With a molecular weight of 187.62 g·mol⁻¹ (HCl salt) and a computed LogP of approximately 1.40, it belongs to the class of fluorinated saturated heterocyclic amines that serve as versatile building blocks in early-stage drug discovery.

Molecular Formula C6H12ClF2NO
Molecular Weight 187.61
CAS No. 1638744-82-7
Cat. No. B3048305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(difluoromethoxy)piperidinehydrochloride
CAS1638744-82-7
Molecular FormulaC6H12ClF2NO
Molecular Weight187.61
Structural Identifiers
SMILESC1CC(CNC1)OC(F)F.Cl
InChIInChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1
InChIKeyTWRUORSJHMYXSK-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-(Difluoromethoxy)piperidine Hydrochloride (CAS 1638744-82-7): Chiral Fluorinated Piperidine Building Block for Medicinal Chemistry


(3R)-3-(Difluoromethoxy)piperidine hydrochloride (CAS 1638744-82-7) is a chiral, enantiomerically defined piperidine derivative bearing a difluoromethoxy (–OCHF₂) substituent at the 3-position with absolute (R)-configuration [1]. With a molecular weight of 187.62 g·mol⁻¹ (HCl salt) and a computed LogP of approximately 1.40, it belongs to the class of fluorinated saturated heterocyclic amines that serve as versatile building blocks in early-stage drug discovery . The compound is supplied as the hydrochloride salt (purity ≥97–98%) and is primarily utilized as a synthetic intermediate for constructing more elaborate pharmacologically active molecules, particularly those targeting neurological and oncological pathways .

Why Generic Substitution Fails for (3R)-3-(Difluoromethoxy)piperidine Hydrochloride: Chirality, Substituent Position, and Fluorination Status Are Not Interchangeable


Substituting (3R)-3-(difluoromethoxy)piperidine hydrochloride with its (S)-enantiomer (CAS 1638744-46-3), the racemic mixture (CAS 1638772-02-7), the 4-positional isomer (CAS 1630907-16-2), or the non-fluorinated 3-methoxy analog introduces distinct stereochemical, electronic, and pharmacokinetic liabilities. The (R)-configuration at C-3 defines a specific spatial orientation of the –OCHF₂ group that is critical for target engagement when this fragment is incorporated into larger bioactive molecules . The difluoromethoxy group itself confers a unique balance of lipophilicity (LogP ~1.40 vs. ~0.7 for the methoxy analog) and hydrogen-bond donor capacity that is not replicated by –OCH₃, –OCF₃, or –F substituents, and literature precedent demonstrates that –OCH₃ → –OCHF₂ replacement can measurably increase in vivo potency and metabolic stability in piperidine-containing series [1][2]. Market pricing reflects these differences: the (R)-enantiomer commands a premium (€507–€5,516 per 100 mg–5 g) over both the racemate (€377–€3,956) and, in certain size brackets, the (S)-enantiomer (€485–€5,117) .

Product-Specific Quantitative Differentiation Evidence: (3R)-3-(Difluoromethoxy)piperidine Hydrochloride vs. Closest Analogs


Enantiomeric Identity: (R)-Configuration Defines a Distinct Chemical Entity with Procurement and Biological Consequences

The (3R)-enantiomer (CAS 1638744-82-7) and (3S)-enantiomer (CAS 1638744-46-3) are distinct chemical entities with separate CAS numbers, MDL identifiers (MFCD28501281 vs. MFCD28501280), and InChI Keys (TWRUORSJHMYXSK-NUBCRITNSA-N vs. TWRUORSJHMYXSK-JEDNCBNOSA-N) [1]. The (R)-configuration produces a specific spatial orientation of the difluoromethoxy group that is documented to be critical when this fragment is incorporated into bioactive molecules: in US Patent 10,053,434 (HDAC inhibitors), the elaborated molecule N-((R)-1-((abs)-3-(difluoromethoxy)piperidin-1-yl)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide—built specifically from the (R)-configured piperidine fragment—achieved an IC₅₀ of 3 nM against HDAC4 [2]. Procurement pricing further quantifies the value differential: the (R)-enantiomer HCl salt is listed at €507 (100 mg) to €5,516 (5 g), representing a ~34% premium over the racemic mixture (€377–€3,956) at the entry-level quantity .

chiral resolution enantiomeric purity stereospecific procurement absolute configuration

Lipophilicity Differentiation: LogP of (R)-3-Difluoromethoxy Piperidine vs. 3-Methoxy Analog Drives Membrane Permeability

The (3R)-3-(difluoromethoxy)piperidine scaffold exhibits a measured/calculated LogP of 1.40 (HCl salt, ChemScene) to 1.15 (free base, Fluorochem), which is substantially higher than the estimated LogP of ~0.7 for the non-fluorinated 3-methoxypiperidine analog . This approximately 0.5–0.7 LogP unit increase corresponds to a theoretical ~3- to 5-fold increase in octanol-water partition coefficient, predicting enhanced passive membrane permeability for compounds incorporating this building block. The difluoromethoxy group achieves this lipophilicity increase while maintaining hydrogen-bond acceptor capacity (H_Acceptors = 2) and a moderate topological polar surface area (TPSA = 21.26 Ų), avoiding the excessive lipophilicity often associated with –OCF₃ substitution .

lipophilicity LogP membrane permeability physicochemical properties

Positional Specificity: 3-Substitution vs. 4-Substitution Alters the Geometric Trajectory of the Difluoromethoxy Pharmacophore

The 3-position substitution places the difluoromethoxy group at a different spatial orientation relative to the piperidine nitrogen compared to the 4-substituted isomer (CAS 1630907-16-2). In the (3R)-configured scaffold, the –OCHF₂ group is positioned on the same side of the ring plane as defined by the chiral center, projecting the substituent along a distinct vector that influences both the basicity of the piperidine nitrogen (through inductive effects transmitted across two C–C bonds vs. three C–C bonds for 4-substitution) and the overall molecular shape presented to biological targets [1]. Data from the 5-HT₂B receptor antagonist patent literature explicitly demonstrates that 3-methoxy-piperidine and 3-fluoro-piperidine are not interchangeable surrogates for each other or for 4-substituted variants in terms of hERG channel liability and receptor selectivity profiles [2].

positional isomerism substituent trajectory SAR piperidine functionalization

Salt Form Advantage: Hydrochloride Salt Provides Defined Stoichiometry and Handling Characteristics vs. Free Base

The hydrochloride salt form (MW 187.62 g·mol⁻¹) provides a defined, stoichiometric, crystalline solid with storage requirements of 2–8°C (sealed, dry), ensuring consistent weighing and formulation in medicinal chemistry workflows compared to the free base (MW 151.15 g·mol⁻¹) which may exist as a volatile liquid or low-melting solid . The protonated piperidine nitrogen in the HCl salt enhances aqueous solubility—critical for parallel synthesis and automated library production in 96/384-well formats—whereas the free base form requires careful handling due to its higher volatility and potential for amine oxidation upon prolonged storage at ambient temperature . The HCl salt is shipped under wet ice (cold chain), reflecting its defined physical state and stability profile.

salt form hydrochloride aqueous solubility cold chain storage building block handling

Validated Fragment Application: (R)-3-(Difluoromethoxy)piperidine as a Key Fragment in HDAC4 Inhibitors with Nanomolar Potency

The (R)-3-(difluoromethoxy)piperidine fragment has been incorporated into a series of histone deacetylase (HDAC) inhibitors claimed in US Patent 10,053,434 (CHDI Foundation). The elaborated compound N-((R)-1-((abs)-3-(difluoromethoxy)piperidin-1-yl)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide—which retains the intact (R)-3-(difluoromethoxy)piperidine substructure—demonstrated an IC₅₀ of 3 nM against HDAC4 in a fluorescence-based enzymatic assay [1]. This establishes proof-of-concept that the (R)-configured 3-(difluoromethoxy)piperidine fragment can contribute to single-digit nanomolar target engagement when elaborated within an appropriate chemotype. In contrast, analogous compounds in the same patent series bearing alternative piperidine fragments (e.g., spirocyclic or azaspiro variants) exhibited a range of IC₅₀ values from 30 to 77 nM, demonstrating that the specific (R)-3-(difluoromethoxy)piperidine moiety contributes meaningfully to potency optimization [1][2].

HDAC inhibitor fragment-based drug discovery BindingDB epigenetics oncology

Best-Fit Research and Industrial Application Scenarios for (3R)-3-(Difluoromethoxy)piperidine Hydrochloride


Chiral Fragment for HDAC Inhibitor Lead Optimization in Epigenetic Oncology Programs

The demonstrated incorporation of the (R)-3-(difluoromethoxy)piperidine fragment into HDAC4 inhibitors achieving IC₅₀ = 3 nM positions this building block for fragment-based or structure-guided lead optimization in epigenetic oncology. Medicinal chemistry teams developing isoform-selective HDAC inhibitors (HDAC4, HDAC6, HDAC8) can use this chiral building block as a privileged fragment for parallel library synthesis, leveraging its defined (R)-stereochemistry to systematically explore SAR around the piperidine N-substitution vector while retaining the potency-enhancing –OCHF₂ group at C-3.

Stereospecific Building Block for CNS-Targeted Drug Discovery Requiring Balanced Lipophilicity

With a LogP of 1.15–1.40 and TPSA of 21.26 Ų , the (R)-3-(difluoromethoxy)piperidine scaffold resides within the favorable physicochemical space for CNS drug candidates (CNS MPO desirability range). The difluoromethoxy group's dual character as a lipophilic hydrogen-bond donor—established through literature precedent showing –OCHF₂ enhances metabolic stability relative to –OCH₃ [1]—makes this building block especially suitable for CNS programs where balancing passive brain penetration with oxidative metabolic stability is a critical optimization parameter. The defined (R)-configuration ensures stereospecific target engagement at CNS receptors and enzymes where chirality governs pharmacodynamics.

Fragment Library Member for 3D-Structure-Based Virtual Screening and FBDD Campaigns

As a low-molecular-weight (151 Da free base), chirally pure, fluorinated heterocyclic amine with one defined stereocenter, (3R)-3-(difluoromethoxy)piperidine hydrochloride meets established fragment library design criteria (Rule of Three compliance: MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6). The compound's single enantiomer form ensures that any screening hit can be advanced without the confounding factor of racemic mixture interpretation. The difluoromethoxy group's ¹⁹F NMR handle further enables fragment-based screening by ¹⁹F NMR methods (e.g., FAXS, n-FABS), providing a direct, label-free readout of target engagement .

Procurement-Differentiated Chiral Intermediate for Scale-Up and Process Chemistry

The availability of the (R)-enantiomer as a discrete CAS-registered entity (1638744-82-7) with distinct MDL number (MFCD28501281), defined storage conditions (2–8°C, sealed dry), and multiple qualified vendor sources (≥97–98% purity) enables unambiguous procurement for process chemistry development and scale-up campaigns. The pricing premium over the racemate (€507 vs. €377 at 100 mg entry scale) reflects the added value of chiral resolution and eliminates the downstream cost and timeline burden of preparative chiral separation. For programs advancing a single enantiomer lead candidate, direct procurement of the (R)-configured building block reduces synthetic step count and avoids the 50% theoretical yield loss inherent in racemic synthesis followed by chiral resolution.

Quote Request

Request a Quote for (3R)-3-(difluoromethoxy)piperidinehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.